molecular formula C4H6N4OS B13523621 N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide CAS No. 73959-24-7

N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B13523621
CAS No.: 73959-24-7
M. Wt: 158.18 g/mol
InChI Key: WCJPJKSUFCIVMC-UHFFFAOYSA-N
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Description

N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Sulfonamide derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific amino group, which allows for diverse chemical modifications and applications in various fields. Its potential as a urease inhibitor and its antimicrobial properties make it a valuable compound for further research and development.

Biological Activity

N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article reviews the current understanding of its biological activity, supported by various studies and findings.

Chemical Structure and Properties

This compound features a thiadiazole ring, which is known for its potential pharmacological properties. The presence of the amino group enhances its reactivity and biological interactions.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of this compound:

  • Mechanism of Action : It is believed to act as an enzyme inhibitor, particularly against urease, which is crucial for the survival of certain bacteria.
  • Efficacy : In vitro tests have demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell wall synthesis has been highlighted as a key mechanism .

Antifungal Activity

The compound has also shown promising antifungal properties:

  • Research Findings : Studies indicate that this compound exhibits antifungal activity against Candida species. The mechanism involves inhibiting fungal cell membrane synthesis .

Anticancer Activity

This compound has been evaluated for its anticancer potential:

  • Cytotoxicity Studies : Research has demonstrated that this compound shows selective cytotoxicity against various cancer cell lines. For instance:
    • Breast Cancer (MCF-7) : Exhibited an IC50 value of 0.28 µg/mL.
    • Lung Carcinoma (A549) : Showed an IC50 value of 0.52 µg/mL .
    These values indicate potent anticancer activity compared to standard chemotherapeutic agents.

Structure–Activity Relationship (SAR)

The effectiveness of this compound in cancer treatment can be attributed to specific structural features:

CompoundCell LineIC50 (µg/mL)Mechanism
22MCF-70.28Tubulin interaction
22A5490.52Tubulin interaction
23Jurkat E6.1Not specifiedInduces apoptosis

The structure–activity relationship studies reveal that modifications to the thiadiazole ring can significantly enhance or reduce biological activity.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of this compound:

  • Synthesis : Researchers synthesized multiple derivatives and evaluated their biological activities.
  • Results : Some derivatives showed enhanced potency against specific cancer cell lines compared to the parent compound .

Properties

IUPAC Name

N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4OS/c1-2(9)6-4-8-7-3(5)10-4/h1H3,(H2,5,7)(H,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJPJKSUFCIVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73959-24-7
Record name N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide
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